(1Z)-3,3-Dimethyl-N'-phenylbutanimidamide
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Overview
Description
(1Z)-3,3-Dimethyl-N’-phenylbutanimidamide is an organic compound characterized by its unique structural features, including a Z-configuration double bond and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3,3-Dimethyl-N’-phenylbutanimidamide typically involves the reaction of 3,3-dimethylbutan-2-one with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then subjected to a catalytic hydrogenation process to yield the desired imidamide. The reaction conditions often include the use of a palladium catalyst and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of (1Z)-3,3-Dimethyl-N’-phenylbutanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1Z)-3,3-Dimethyl-N’-phenylbutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the imidamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
Chemistry
In chemistry, (1Z)-3,3-Dimethyl-N’-phenylbutanimidamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis research.
Biology
The compound’s potential biological activity is explored in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine
In medicine, derivatives of (1Z)-3,3-Dimethyl-N’-phenylbutanimidamide are investigated for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, the compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (1Z)-3,3-Dimethyl-N’-phenylbutanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-3,3-Dimethyl-N’-phenylpropanimidamide
- (1Z)-3,3-Dimethyl-N’-phenylpentanimidamide
- (1Z)-3,3-Dimethyl-N’-phenylhexanimidamide
Uniqueness
(1Z)-3,3-Dimethyl-N’-phenylbutanimidamide is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs
Properties
CAS No. |
139167-85-4 |
---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3,3-dimethyl-N'-phenylbutanimidamide |
InChI |
InChI=1S/C12H18N2/c1-12(2,3)9-11(13)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14) |
InChI Key |
ZJLZXLSOXSXUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=NC1=CC=CC=C1)N |
Origin of Product |
United States |
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